molecular formula C7H9ClN2O2 B1443714 2-Chloro-5-(2-methoxyethoxy)pyrimidine CAS No. 61533-68-4

2-Chloro-5-(2-methoxyethoxy)pyrimidine

Cat. No.: B1443714
CAS No.: 61533-68-4
M. Wt: 188.61 g/mol
InChI Key: YCNYOQHFLUPLKW-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-methoxyethoxy)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2-methoxyethoxy)pyrimidine typically involves the reaction of 2-chloropyrimidine with 2-methoxyethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-methoxyethoxy)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at position 2 can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are less commonly reported.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and bases like potassium carbonate. Solvents such as DMF or dioxane are typically used.

    Oxidation and Reduction:

Major Products Formed

    Substitution Reactions: Products include various substituted pyrimidines, depending on the nucleophile used.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.

Scientific Research Applications

2-Chloro-5-(2-methoxyethoxy)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-methoxyethoxy)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or interact with specific molecular targets, such as DNA or proteins. The exact pathways and targets vary based on the derivative or compound it is part of .

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyrimidine: A simpler compound with similar reactivity but lacking the methoxyethoxy group.

    5-(2-Methoxyethoxy)pyrimidine: Similar structure but without the chlorine atom at position 2.

Uniqueness

2-Chloro-5-(2-methoxyethoxy)pyrimidine is unique due to the presence of both a chlorine atom and a methoxyethoxy group, which confer specific reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

2-chloro-5-(2-methoxyethoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c1-11-2-3-12-6-4-9-7(8)10-5-6/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNYOQHFLUPLKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CN=C(N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20816544
Record name 2-Chloro-5-(2-methoxyethoxy)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20816544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61533-68-4
Record name 2-Chloro-5-(2-methoxyethoxy)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20816544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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